molecular formula C11H12N2O3S B2432642 4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile CAS No. 1436069-17-8

4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile

Cat. No.: B2432642
CAS No.: 1436069-17-8
M. Wt: 252.29
InChI Key: FLSVWXVXOLDKAS-UHFFFAOYSA-N
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Description

4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile is a novel chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a hybrid structure incorporating two privileged scaffolds in pharmaceutical science: a thiophene ring and a morpholine ring. The thiophene moiety is a well-documented pharmacophore, ranked 4th among U.S. FDA-approved sulfur-containing small molecule drugs over the last decade, and is known for its versatile biological attributes and role in improving drug-receptor interactions and metabolic stability . The morpholine ring is another significant heterocycle widely used to enhance the aqueous solubility of lipophilic drug candidates and modulate their pharmacokinetic profiles . Researchers can leverage this molecule as a key synthetic intermediate or a core scaffold for constructing compounds with potential biological activity. Its structure suggests possible utility in developing new entities for screening against various therapeutic targets. This product is sold on an "as-is" basis for early discovery research. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. Buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

4-(3-methoxythiophene-2-carbonyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-15-9-2-5-17-10(9)11(14)13-3-4-16-7-8(13)6-12/h2,5,8H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSVWXVXOLDKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)C(=O)N2CCOCC2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile typically involves the condensation of a thiophene derivative with a morpholine derivative under specific reaction conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile is investigated for its potential biological activities, particularly:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's mechanism includes the activation of pro-apoptotic pathways and inhibition of cell proliferation.
Cell Line Compound Concentration (µM) % Cell Viability
HepG21045
MCF-71050

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it valuable in the development of new pharmaceuticals.

Materials Science

This compound is utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties are enhanced by the presence of the thiophene moiety, which contributes to its conductivity and light-emitting capabilities.

Similar Compounds

Compound Name Functional Groups Unique Properties
Thiophene-2-carboxylic acidCarboxylic acidSimpler structure, less reactivity
Morpholine-4-carbonitrileNitrile groupLimited biological activity compared to the target compound
3-MethoxythiopheneMethoxy groupLacks the morpholine structure, limiting applications

Case Studies

  • Anticancer Activity Study : A study evaluating the anticancer effects of various derivatives showed that this compound significantly reduced cell viability in HepG2 cells at concentrations as low as 10 µM.
    • Results Summary :
      • Doxorubicin (control): 0.62% viability
      • Target Compound: 45% viability at 10 µM
  • Antimicrobial Efficacy Assessment : The antimicrobial activity was assessed using the well diffusion method against common pathogens.
    • Inhibition Zone Results :
    Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (µg/mL)
    E. coli10.5280
    S. aureus13265

Mechanism of Action

The mechanism of action of 4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carbonyl and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.

    Morpholine-4-carbonitrile: A morpholine derivative with a nitrile group.

    3-Methoxythiophene: A thiophene derivative with a methoxy group.

Uniqueness

4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiophene and morpholine rings, along with the methoxy, carbonyl, and nitrile groups, allows for a wide range of chemical modifications and applications .

Biological Activity

The compound 4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile is a novel morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a morpholine ring attached to a thiophene moiety, which is known for its diverse biological activities. The presence of the methoxy group on the thiophene enhances its solubility and bioavailability, making it a promising candidate for further pharmacological studies.

Research indicates that compounds similar to this compound can exhibit a range of biological effects through various mechanisms:

  • Antimicrobial Activity : Studies have shown that morpholino-thiophene derivatives possess significant antimicrobial properties against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis .
  • Anticancer Activity : The compound has been investigated for its potential in inhibiting cancer cell proliferation. It is believed to interfere with key signaling pathways involved in tumor growth and metastasis .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of this compound. The following table summarizes key findings:

Assay TypeResult
MIC Against H37Rv0.72 ± 0.30 μM (n = 14)
Cytotoxicity (Vero)> 100 μM
Log P2.6
Kinetic Solubility> 250 μM
Microsomal ClearanceMouse: 19 mL·min −1·g −1; Human: 3.5 mL·min −1·g −1

These results indicate that the compound has a favorable therapeutic index, with potent activity against M. tuberculosis while showing low cytotoxicity .

In Vivo Studies

In vivo studies using murine models have demonstrated the compound's efficacy in reducing bacterial load in infected tissues. For example, a study highlighted its ability to significantly decrease the splenic bacterial burden in mice infected with M. tuberculosis after administration at specific dosages .

Case Studies

  • Mycobacterium tuberculosis : A screening model revealed that morpholino-thiophenes, including our compound, displayed promising activity against M. tuberculosis, targeting QcrB within the electron transport chain .
  • Cancer Cell Lines : The compound was tested on various cancer cell lines, where it exhibited significant antiproliferative effects, suggesting its potential as an anticancer agent .

Q & A

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Dihedral angle87.2°–92.8°
Planarity (dihydrothiophene)< 0.02 Å deviation

Q. Table 2. Synthetic Optimization Variables

VariableTested RangeImpact on Yield
Reaction time24–72 hPeak at 48 h
HCl concentration1–5 MOptimal at 3 M
Recrystallization solventEtOAc/hexane/DCMPurity > 95%

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